molecular formula C13H10N2O2S2 B2928270 N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 922677-33-6

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2928270
CAS RN: 922677-33-6
M. Wt: 290.36
InChI Key: WFKWSRGXUNCLNJ-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of compounds related to N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide involves several key reactions, including coupling reactions, electrophilic substitution, and oxidation processes. For example, Aleksandrov et al. (2017) discuss the synthesis and reactivity of related benzo[e][1,3]benzothiazole compounds, highlighting techniques such as coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions to achieve specific derivatives through electrophilic substitution reactions like nitration and bromination (Aleksandrov & El’chaninov, 2017).

Biological Activities and Applications

The structural motif of benzo[d]thiazole-2-carboxamide derivatives has been explored for various biological activities. Patel et al. (2015) synthesized novel heterocyclic compounds with potential antibacterial and antifungal properties by reacting specific triazole and thiadiazol derivatives with benzoic acid derivatives, indicating the versatility of this chemical backbone in generating bioactive molecules (Patel, H. S. Patel, & Shah, 2015). Furthermore, Zhang et al. (2017) identified a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, demonstrating moderate to excellent potency against various cancer cell lines, which underscores the potential pharmaceutical applications of these compounds (Zhang et al., 2017).

Material Science and Supramolecular Chemistry

Beyond biological applications, derivatives of benzo[d]thiazole-2-carboxamide have been investigated for their material properties. For instance, Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl)benzamide derivatives and explored their gelation behavior, which is critical for developing new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

Future Directions

The future directions for “N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to design more potent derivatives of this compound .

Mechanism of Action

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways . For example, thiazole derivatives with antimicrobial activity may disrupt bacterial cell wall synthesis, while those with antitumor activity may interfere with cell division or DNA replication .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

The compound has been reported to exhibit excellent antifungal activity against five plant pathogenic fungi . This suggests that the compound may disrupt fungal cell functions, leading to cell death.

Action Environment

For instance, the compound’s solubility suggests that it may be more active in aqueous environments .

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWSRGXUNCLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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